![molecular formula C15H13NO2 B2373040 4-(Benzyloxy)indolin-2-one CAS No. 458526-10-8](/img/structure/B2373040.png)
4-(Benzyloxy)indolin-2-one
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Overview
Description
“4-(Benzyloxy)indolin-2-one” is an organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been discussed in several studies. For instance, a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, has been described . Another study discussed the synthesis and evaluation of the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)indolin-2-one” has been analyzed in several studies. For instance, one study discussed the structural analysis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study discussed the structure-activity relationship of indolin-2-ones towards cancer bio-targets .Chemical Reactions Analysis
The chemical reactions of indolin-2-one derivatives have been investigated in several studies. For instance, one study investigated the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives . Another study discussed the reactivity of indolin-2-ones at the β-carbon and –NH positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)indolin-2-one” have been analyzed in several studies. For instance, one study mentioned that the product is for research use only and not for human use . Another study mentioned that the product is in liquid form .Scientific Research Applications
Alzheimer’s Disease Treatment
Indolin-2-one derivatives, including 4-(Benzyloxy)indolin-2-one, have been synthesized as potential acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .
Anticancer Agent
Some indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines . For instance, compound 5g, an indolin-2-one derivative, exhibited strong cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines . It was even more potent than adriamycin, a commonly used anticancer drug .
3. Parkinson’s Disease and Restless Legs Syndrome Treatment 4-(2-hydroxyethyl)indolin-2-one, a derivative of indolin-2-one, is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole is a drug used in the treatment of Parkinson’s disease and restless legs syndrome .
Synthesis of Fluorescent Dyes
Indolin-2-one rings have been used in the synthesis of many fluorescent dyes . The activated C-2 methyl group in indolin-2-one can react with an aldehyde or carbonyl group to form these dyes .
Antiviral Agent
Indole derivatives, which include indolin-2-one, possess antiviral properties . They have been synthesized and studied for their potential use in antiviral therapies .
Anti-inflammatory Agent
Indole derivatives also have anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant
Indole derivatives exhibit antioxidant properties . They can scavenge free radicals, which are harmful compounds that can cause damage to cells .
Antimicrobial Agent
Indole derivatives have been found to possess antimicrobial activities . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
4-(Benzyloxy)indolin-2-one interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by 4-(Benzyloxy)indolin-2-one affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of 4-(Benzyloxy)indolin-2-one is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .
Safety and Hazards
Future Directions
The future directions of “4-(Benzyloxy)indolin-2-one” research have been discussed in several studies. For instance, one study mentioned that the compound is an important organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research. Another study mentioned that the compound is for research use only .
properties
IUPAC Name |
4-phenylmethoxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQQIBTRJERJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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